5-Fluoro-1H-indazole-6-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

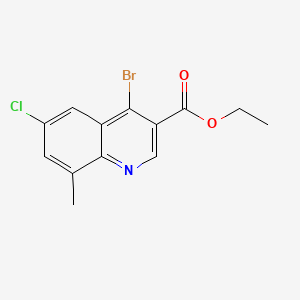

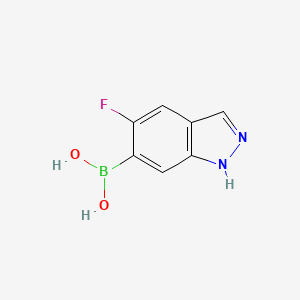

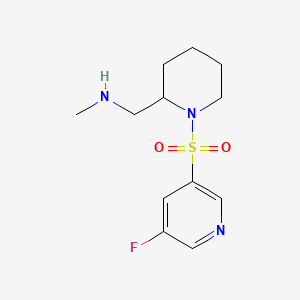

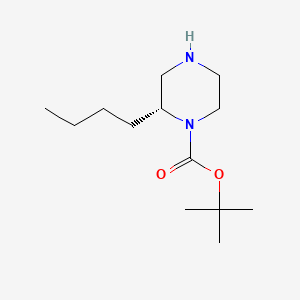

5-Fluoro-1H-indazole-6-boronic acid is a chemical compound with the molecular formula C7H6BFN2O2 . It is often used as a reactant in various chemical reactions . The compound is typically stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 1H-indazoles, including 5-Fluoro-1H-indazole-6-boronic acid, can be achieved through several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for 5-Fluoro-1H-indazole-6-boronic acid is 1S/C7H6BFN2O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3,12-13H, (H,10,11) . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis

5-Fluoro-1H-indazole-6-boronic acid can participate in Suzuki-Miyaura coupling reactions to synthesize indazole derivatives via C-C bond formation by reacting with different aryl halides . It can also be used to synthesize indazole substituted purines and pyrrolo [2,3-d]pyrimidines as potential kinase inhibitors .Physical And Chemical Properties Analysis

5-Fluoro-1H-indazole-6-boronic acid is a solid substance . It has a molecular weight of 179.95 . The compound is typically stored at temperatures between 2-8°C .Scientific Research Applications

5-Fluoro-1H-indazole-6-boronic acid is a type of boronic acid . Boronic acids are increasingly utilized in diverse areas of research . Here are some potential applications based on the properties of boronic acids:

-

Sensing Applications

- Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

- The sensing applications can be homogeneous assays or heterogeneous detection .

- Detection can be at the interface of the sensing material or within the bulk sample .

-

Biological Labelling and Protein Manipulation

-

Separation Technologies

-

Development of Therapeutics

-

Building Materials for Microparticles

-

Controlled Release of Insulin

-

Tpl2 Kinase Inhibitors

-

mTOR Inhibitors for Cancer Treatment

-

Farnesyl Pyrophosphate Synthase Inhibitors

-

α7 Neurinal Nicotinic Receptor Affectors

-

Electrophoresis of Glycated Molecules

-

Controlled Release of Insulin

-

Preparation of Thieno[3,2-d]pyrimidines as Tpl2 Kinase Inhibitors

-

Synthesis of Pyridinyl Benzonaphthyridinones as mTOR Inhibitors

-

Preparation of Novel Bisphosphonate Inhibitors

-

Preparation of Diazabicycloheptanes as α7 Neurinal Nicotinic Receptor Affectors

Safety And Hazards

Future Directions

The future directions of 1H-indazoles, including 5-Fluoro-1H-indazole-6-boronic acid, are likely to continue focusing on their synthesis and application in the production of various pharmaceuticals . Their role in the synthesis of kinase inhibitors suggests potential applications in the development of new treatments for diseases such as cancer .

properties

IUPAC Name |

(5-fluoro-1H-indazol-6-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFN2O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3,12-13H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZXQAWSJNFDIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1F)C=NN2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1H-indazole-6-boronic acid | |

CAS RN |

1253911-22-6 |

Source

|

| Record name | 5-Fluoro-1H-indazole-6-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B577843.png)

![2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B577844.png)